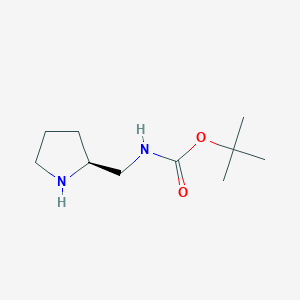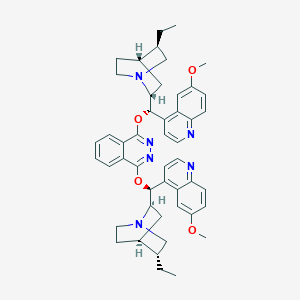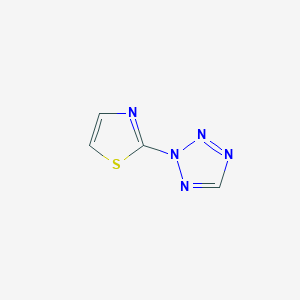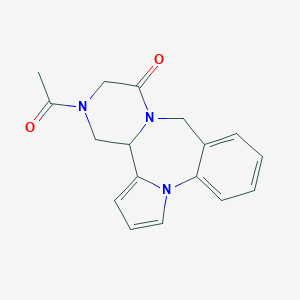
异十三醇
概述
描述
Isotridecanol, also known as 11-methyldodecan-1-ol, is a branched-chain fatty alcohol with the chemical formula C13H28O. It is a clear, high-boiling, oily liquid with a faint, characteristic odor. Isotridecanol is miscible with most common organic solvents but is practically insoluble in water . This compound is widely used in various industrial applications due to its unique chemical properties.
科学研究应用
Isotridecanol has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the production of surfactants, plasticizers, and lubricants.
Biology: Utilized in the formulation of various biochemical reagents.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Acts as a low-volatility solvent for oils, waxes, fats, and dyes.
作用机制
Target of Action
Isotridecanol, also known as 11-Methyldodecanol, is a mixture of isomeric alcohols with a high molecular mass . It primarily targets enzymes with thiols at their active sites . The compound’s interaction with these enzymes is the key to its biocidal activity .
Mode of Action
The antimicrobial activity of Isotridecanol is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that Isotridecanol forms mixed disulfides upon treatment with such species . This interaction with its targets leads to changes that result in its biocidal activity .
Biochemical Pathways
These enzymes play crucial roles in various metabolic pathways, and their inhibition can disrupt normal cellular functions .
Pharmacokinetics
It’s known that isotridecanol is a high-boiling, oily liquid that is miscible with most common organic solvents but is practically insoluble in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The primary result of Isotridecanol’s action is its biocidal activity. By inhibiting enzymes with thiols at their active sites, Isotridecanol can disrupt essential cellular processes, leading to the death of the microorganisms . It’s important to note that while isotridecanol is effective as a biocide, it can also cause skin irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isotridecanol. For instance, the compound’s solubility characteristics can affect its distribution in the environment and its interaction with microorganisms . Furthermore, Isotridecanol is known to be very toxic to aquatic life, indicating that its environmental impact should be carefully considered .
生化分析
Biochemical Properties
Isotridecanol plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of Isotridecanol is with fatty acid synthase, an enzyme complex involved in the synthesis of fatty acids . Isotridecanol can act as a substrate for this enzyme, leading to the formation of long-chain fatty acids. Additionally, Isotridecanol has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid metabolism . These interactions highlight the importance of Isotridecanol in regulating lipid metabolism.
Cellular Effects
Isotridecanol has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Isotridecanol can modulate the activity of protein kinase C, a key enzyme in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, Isotridecanol has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various lipids within the cell .
Molecular Mechanism
The molecular mechanism of Isotridecanol involves its interactions with various biomolecules. At the molecular level, Isotridecanol can bind to specific proteins and enzymes, leading to changes in their activity. For example, Isotridecanol can bind to the active site of acetyl-CoA carboxylase, inhibiting its activity and thereby reducing the synthesis of fatty acids . Additionally, Isotridecanol can interact with transcription factors, leading to changes in gene expression . These interactions highlight the complex molecular mechanisms through which Isotridecanol exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isotridecanol can change over time. Studies have shown that Isotridecanol is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the oxidation of Isotridecanol, resulting in the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Additionally, long-term studies have shown that Isotridecanol can have cumulative effects on cellular metabolism, leading to changes in lipid levels and gene expression over time .
Dosage Effects in Animal Models
The effects of Isotridecanol can vary with different dosages in animal models. At low doses, Isotridecanol has been shown to have minimal toxic effects and can even have beneficial effects on lipid metabolism . At high doses, Isotridecanol can cause adverse effects, such as liver toxicity and alterations in lipid levels . These dose-dependent effects highlight the importance of carefully controlling the dosage of Isotridecanol in experimental studies.
Metabolic Pathways
Isotridecanol is involved in several metabolic pathways, including fatty acid synthesis and degradation. It can be metabolized by fatty acid synthase to form long-chain fatty acids . Additionally, Isotridecanol can be oxidized by alcohol dehydrogenase to form the corresponding aldehyde, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid . These metabolic pathways highlight the role of Isotridecanol in lipid metabolism.
Transport and Distribution
Within cells and tissues, Isotridecanol is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as fatty acid transport proteins . Once inside the cell, Isotridecanol can bind to intracellular proteins, such as fatty acid-binding proteins, which facilitate its transport to different cellular compartments . This transport and distribution are crucial for the proper functioning of Isotridecanol in cellular metabolism.
Subcellular Localization
Isotridecanol is localized to specific subcellular compartments, where it exerts its effects. It has been shown to localize to the endoplasmic reticulum, where it is involved in the synthesis of lipids . Additionally, Isotridecanol can be found in lipid droplets, where it is stored for future use . The subcellular localization of Isotridecanol is regulated by specific targeting signals and post-translational modifications, which direct it to the appropriate compartments .
准备方法
Synthetic Routes and Reaction Conditions: Isotridecanol can be synthesized through the hydroformylation (oxo synthesis) of a C12-olefin mixture, followed by hydrogenation. The process involves the trimerization of n-butene to form the C12-olefin, which is then hydroformylated with carbon monoxide and hydrogen to produce an isomeric mixture of primary isotridecyl alcohols . The reaction typically uses a rhodium catalyst and operates under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, isotridecanol is produced by the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Isotridecanol undergoes various chemical reactions, including:
Ethoxylation: Reaction with ethylene oxide to form ethoxylates, which are used as surfactants.
Esterification: Reaction with acids to form esters, which are used in plasticizers and lubricants.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Ethoxylation: Typically performed at 180°C under 1-2 bar pressure with potassium hydroxide as a catalyst.
Esterification: Conducted with various carboxylic acids under acidic conditions.
Major Products:
相似化合物的比较
1-Tridecanol: A straight-chain isomer of isotridecanol with similar applications but different physical properties.
2-Tridecanol, 3-Tridecanol, etc.: Other isomeric forms of tridecanol with varying branching patterns.
Uniqueness: Isotridecanol’s branched structure provides it with unique properties, such as lower melting points and higher solubility in organic solvents compared to its straight-chain counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
属性
IUPAC Name |
11-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
85763-57-1, 27458-92-0, 68526-86-3 | |
| Record name | 11-Methyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotridecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-methyldodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
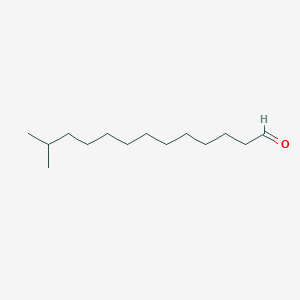

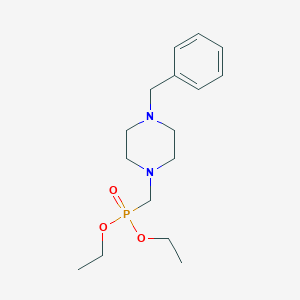

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
